molecular formula C22H21NO2 B5716854 N-[4-(benzyloxy)phenyl]-2,5-dimethylbenzamide

N-[4-(benzyloxy)phenyl]-2,5-dimethylbenzamide

Cat. No.: B5716854
M. Wt: 331.4 g/mol
InChI Key: JYWXVDXEKLDTOP-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2,5-dimethylbenzamide is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2,5-dimethylbenzamide typically involves the reaction of 4-(benzyloxy)aniline with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2,5-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to certain enzymes or receptors, modulating their activity. The compound’s effects can be attributed to its ability to interfere with cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(benzyloxy)phenyl]glycinamide: Shares the benzyloxyphenyl moiety but differs in the amide structure.

    4-Benzyloxyphenylacetic acid: Contains the benzyloxyphenyl group but has an acetic acid moiety instead of the dimethylbenzamide.

Uniqueness

N-[4-(benzyloxy)phenyl]-2,5-dimethylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,5-dimethyl-N-(4-phenylmethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-16-8-9-17(2)21(14-16)22(24)23-19-10-12-20(13-11-19)25-15-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWXVDXEKLDTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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